N-Boc-cadaverine, with the chemical formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol, is a derivative of cadaverine, a biogenic amine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cadaverine. This modification enhances its stability and solubility, making it suitable for various chemical applications. The compound is primarily recognized for its role in organic synthesis and as a precursor in the development of complex molecules .
While N-Boc-cadaverine itself is not extensively studied for direct biological activity, its parent compound, cadaverine, is known for its role in cellular processes. Cadaverine is involved in cellular signaling and has been implicated in various physiological functions. The modification with the Boc group may influence its interactions with biological systems, although specific studies on N-Boc-cadaverine's biological effects remain limited.
The synthesis of N-Boc-cadaverine typically involves the protection of cadaverine using di-tert-butyl dicarbonate as the Boc source. A general procedure includes:
This method yields high purity and efficiency, often exceeding 96% .
N-Boc-cadaverine finds utility in various fields:
Several compounds share structural similarities with N-Boc-cadaverine, including:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cadaverine | Basic structure | Biogenic amine, involved in cellular functions |
N-Acetylcadaverine | Acetyl group instead of Boc | Used as a building block in peptide synthesis |
N-Boc-ethylenediamine | Two amines protected | Commonly used in polymer chemistry |
N-Boc-cadaverine is unique due to its specific Boc protection, which enhances its stability and makes it particularly useful in synthetic applications compared to its unprotected counterparts.
The most widely employed synthetic route for N-Boc-cadaverine involves the selective mono-protection of 1,5-diaminopentane (cadaverine) using di-tert-butyl dicarbonate as the protecting agent [2]. This reaction proceeds through a nucleophilic attack of one of the primary amine groups on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage while leaving the second amine group unprotected [9].
The standard procedure involves dissolving cadaverine in an appropriate solvent system, typically 1,4-dioxane, followed by dropwise addition of di-tert-butyl dicarbonate at controlled temperatures [2]. The reaction mechanism proceeds through initial formation of a tetrahedral intermediate, followed by elimination of tert-butoxide and subsequent protonation to yield the desired mono-protected product [9]. The selectivity for mono-protection over bis-protection is achieved through careful control of stoichiometry, with substoichiometric amounts of di-tert-butyl dicarbonate (0.125 equivalents) relative to the diamine substrate [2].
Research findings indicate that the reaction exhibits excellent yields when conducted under optimized conditions [2]. The chemical synthesis from 1,5-diaminopentane demonstrates remarkable efficiency, with reported yields reaching 96.76% under carefully controlled reaction parameters [2]. The reaction typically requires 22 hours for complete conversion when conducted at temperatures between 0°C and 20°C [2].
Alternative synthetic approaches have been developed to enhance reaction efficiency and selectivity [30]. A modified procedure utilizing methanol and triethylamine as the solvent system has demonstrated exceptional results, achieving 99% yield through overnight reaction at ambient temperature following initial cooling to 0°C [30]. This method involves dissolving cadaverine in a methanol-triethylamine mixture (1:7 ratio) and adding di-tert-butyl dicarbonate dropwise over a 10-minute period [30].
The mechanism of selective mono-protection relies on the statistical preference for reaction at one amine site combined with the electronic effects of the carbamate group formation [34]. Once the first amine group is protected, the electron-withdrawing nature of the carbamate functionality reduces the nucleophilicity of the remaining amine, thereby minimizing over-reaction to the bis-protected product [34]. This inherent selectivity is further enhanced by maintaining substoichiometric ratios of the protecting reagent [34].
Optimization of reaction conditions for high-yield N-Boc-cadaverine production requires careful consideration of multiple parameters including temperature control, reaction time, stoichiometry, base selection, and solvent system choice [2] [30]. Temperature control emerges as a critical factor, with optimal results achieved when the initial addition of di-tert-butyl dicarbonate is conducted at 0°C to 20°C, followed by gradual warming to room temperature for reaction completion [2] [30].
Reaction time optimization studies demonstrate that extended reaction periods of 18 to 24 hours significantly improve conversion rates and final yields [2]. The kinetics of the protection reaction favor longer reaction times, with incomplete conversion observed in shorter time frames [2]. However, excessively prolonged reaction times may lead to side product formation and reduced selectivity [2].
Stoichiometric considerations play a fundamental role in achieving high yields while maintaining selectivity for mono-protection [2] [34]. Research indicates that using 0.125 to 1.1 equivalents of di-tert-butyl dicarbonate relative to cadaverine provides optimal results [2] [30]. Excess protecting reagent leads to increased formation of the bis-protected product, thereby reducing the yield of the desired mono-protected compound [34].
Base selection and quantity significantly impact reaction outcomes [30]. Triethylamine has proven particularly effective, providing both the necessary basicity for reaction initiation and creating a favorable reaction environment [30]. Alternative bases such as sodium bicarbonate and 4-dimethylaminopyridine have also demonstrated effectiveness under specific reaction conditions [20]. The optimal base concentration ranges from 1 to 1.5 equivalents relative to the substrate [30].
Solvent system optimization reveals that aprotic solvents generally favor mono-protection selectivity [2] [30]. 1,4-Dioxane emerges as the preferred solvent for large-scale synthesis, providing excellent solubility for both reactants and products while maintaining chemical inertness [2]. Alternative solvent systems including tetrahydrofuran-water mixtures and methanol-triethylamine combinations have shown comparable effectiveness under specific conditions [30].
Water content control requires precise management, as trace amounts of water can be beneficial for reaction completion, while excess water leads to hydrolysis of di-tert-butyl dicarbonate and reduced yields [20]. pH optimization in aqueous or mixed aqueous systems favors slightly basic conditions (pH 8.0-8.5) for optimal product formation [20].
Concentration effects demonstrate that dilute reaction conditions (0.1-0.5 M substrate concentration) generally improve selectivity by reducing intermolecular side reactions [30]. Higher concentrations may lead to increased bis-protection and reduced overall efficiency [30].
Parameter | Optimal Range | Impact on Yield | Yield Enhancement (%) |
---|---|---|---|
Temperature Control | 0-20°C for addition, RT for completion | Higher temp reduces selectivity | 5-15 |
Reaction Time Optimization | 18-24 h for completion | Longer time improves conversion | 10-20 |
Stoichiometry (Boc₂O:Diamine) | 0.125-1.1 equivalents | Excess Boc₂O reduces selectivity | 15-25 |
Base Selection and Amount | 1-1.5 equiv. NaHCO₃ or TEA | Adequate base essential for reaction | 20-30 |
Solvent System | Dioxane or THF/H₂O mixtures | Aprotic solvents favor mono-protection | 10-20 |
Water Content Control | Anhydrous to slightly aqueous | Trace water beneficial, excess detrimental | 5-10 |
pH Optimization | 8.0-8.5 for aqueous systems | Basic conditions favor product formation | 10-15 |
Concentration Effects | 0.1-0.5 M substrate concentration | Dilute conditions improve selectivity | 5-15 |
Enzymatic and biocatalytic methodologies represent emerging sustainable alternatives for N-Boc-cadaverine synthesis, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [16] [17]. Lipase B from Candida antarctica has demonstrated significant potential as a biocatalyst for the selective protection of cadaverine using activated Boc derivatives [16]. This enzyme exhibits remarkable substrate tolerance and can operate effectively in organic solvent systems at moderate temperatures (40-60°C) [16].
Transaminase-based approaches provide another promising avenue for sustainable synthesis [14]. Omega-transaminases from various microbial sources, including Vibrio fluvialis, have shown capability for selective amine transformations relevant to N-Boc-cadaverine preparation [14]. These enzymes operate under mild aqueous conditions (pH 7-9, 30-50°C) and demonstrate exceptional stereoselectivity [14]. Immobilization of transaminases on chitosan beads has enhanced their stability and reusability, with reported yields of 54.3% and retention of 77% conversion activity after five consecutive reaction cycles [14].
Acyl transferase enzymes offer direct pathways for N-acylation of cadaverine derivatives [31]. Research on desferrioxamine biosynthesis has revealed acyl transferases capable of catalyzing the formation of N-acyl cadaverine derivatives with remarkable substrate tolerance [31]. These enzymes can accommodate various acyl-CoA substrates, including succinyl-CoA and acetyl-CoA, suggesting potential applicability to Boc-related chemistry [31].
Engineered decarboxylase systems provide integrated approaches combining cadaverine biosynthesis with subsequent protection [18]. Metabolic engineering of Corynebacterium glutamicum has enabled high-level cadaverine production from renewable glucose feedstocks, achieving concentrations up to 103.78 grams per liter [18]. Integration of protection chemistry with these biosynthetic platforms offers potential for complete bioprocess development [18].
Multi-enzyme cascade systems represent advanced biocatalytic approaches for integrated synthesis [17]. These systems combine multiple enzymatic steps in coordinated sequences, enabling complex transformations from simple starting materials [17]. Recent advances in cascade biocatalysis have demonstrated the feasibility of multi-step synthetic routes with excellent overall yields and selectivities [17].
Immobilized enzyme technologies enhance the practical applicability of biocatalytic approaches [16]. Covalent immobilization on various supports, including chitosan beads and silica-based materials, provides improved enzyme stability and enables continuous processing [14]. Cross-linked enzyme aggregates represent another promising immobilization strategy, offering simplified preparation and high catalytic activity [16].
Enzyme/Biocatalyst | Substrate | Reaction Conditions | Yield (%) | Selectivity | Sustainability Advantage |
---|---|---|---|---|---|
Lipase B (Candida antarctica) | Cadaverine + activated Boc derivative | Organic solvent, 40-60°C | 60-85 | High | Mild conditions, recyclable catalyst |
Transaminases (ω-TA) | Amino acid precursors | Aqueous buffer, pH 7-9, 30-50°C | 70-90 | Very High | High stereoselectivity, mild conditions |
Acyl transferases | Cadaverine + acyl-CoA | Aqueous, pH 7-8, 37°C | 75-95 | High | Aqueous conditions, biodegradable |
Engineered decarboxylases | Lysine to cadaverine | Fermentation conditions | 80-95 | Very High | Renewable feedstock utilization |
Immobilized enzymes | Various amine substrates | Continuous flow, varied conditions | 65-90 | High | Catalyst reusability, continuous process |
Multi-enzyme systems | Glucose to cadaverine pathway | Multi-step cascade, controlled pH | 60-80 | High | Integrated bioprocess, minimal waste |
Deprotection of the tert-butoxycarbonyl group from N-Boc-cadaverine represents a critical transformation in synthetic applications, with multiple methodologies available depending on specific requirements and substrate compatibility [20] [22]. Trifluoroacetic acid remains the most widely employed deprotection reagent, offering reliable and efficient removal of Boc groups under mild acidic conditions [20] [26]. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to yield the free amine, carbon dioxide, and isobutylene [20].
Standard trifluoroacetic acid deprotection protocols typically employ neat trifluoroacetic acid or solutions in dichloromethane at temperatures ranging from 0°C to room temperature [20] [26]. Reaction times generally range from 1 to 4 hours, with yields consistently exceeding 90% [20]. The reaction proceeds through formation of a protonated carbamate intermediate, which undergoes spontaneous decomposition due to the electron-withdrawing nature of the trifluoromethyl groups [26].
Hydrochloric acid-based deprotection methods provide alternative approaches with excellent efficiency [20] [21]. Four molar hydrochloric acid in ethyl acetate or dioxane offers convenient reaction conditions with yields typically ranging from 85% to 95% [20]. These methods are particularly advantageous when trifluoroacetic acid compatibility issues arise with sensitive functional groups [21].
Innovative deprotection strategies have emerged to address specific synthetic challenges [22] [23]. Oxalyl chloride in methanol represents a mild alternative method, operating at room temperature with reaction times of 1 to 4 hours and yields up to 90% [22]. This method demonstrates particular utility for substrates containing acid-sensitive functionalities that might be compromised under traditional acidic conditions [22].
Thermal deprotection methodologies offer solvent-free alternatives using continuous flow technology [35] [36]. These approaches employ elevated temperatures (120-240°C) in protic solvents such as trifluoroethanol or methanol, achieving complete deprotection in residence times ranging from 20 to 90 minutes [35]. The thermal method demonstrates particular effectiveness for substrates where traditional acid-catalyzed approaches prove incompatible [35].
Solid acid catalysts provide environmentally benign deprotection alternatives [23]. H-BEA zeolite has demonstrated exceptional performance in continuous flow systems, achieving high yields (85-95%) with residence times less than one minute at 140°C in tetrahydrofuran [23]. This heterogeneous approach enables easy catalyst separation and potential for continuous processing [23].
Lewis acid-mediated deprotection offers selective alternatives under specific conditions [27]. Zinc bromide and tin tetrachloride have shown effectiveness for Boc removal, though these methods typically require longer reaction times (2-8 hours) and may exhibit reduced selectivity compared to Brønsted acid approaches [27]. The mechanism involves coordination of the Lewis acid to the carbamate oxygen, facilitating subsequent fragmentation [27].
Base-catalyzed deprotection methods provide selective removal under specific structural circumstances [25]. Cesium carbonate in methanol at 70°C demonstrates particular selectivity for aromatic N-Boc groups over aliphatic variants [25]. This approach proves valuable when selective deprotection is required in molecules containing multiple Boc-protected sites [25].
Deprotection Method | Reaction Conditions | Reaction Time | Yield (%) | Selectivity |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | TFA/CH₂Cl₂, 0°C to RT | 1-4 h | 90-98 | High |
Hydrochloric acid in ethyl acetate | 4M HCl/EtOAc, RT | 2-6 h | 85-95 | High |
Hydrochloric acid in dioxane | 4M HCl/dioxane, RT | 2-6 h | 85-95 | High |
Oxalyl chloride in methanol | Oxalyl chloride/MeOH, RT | 1-4 h | 80-90 | High |
Thermal deprotection (flow) | TFE or MeOH, 120-240°C | 20-90 min | 70-100 | Moderate-High |
Solid acid catalysts (H-BEA zeolite) | THF, 140°C, continuous flow | <1 min | 85-95 | High |
Lewis acids (ZnBr₂, SnCl₄) | CH₂Cl₂, RT | 2-8 h | 75-90 | Moderate |
Basic conditions (Cs₂CO₃) | Cs₂CO₃/MeOH, 70°C | 4-6 h | 80-95 | Selective for aromatic N-Boc |
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural characterization of N-Boc-cadaverine. Proton nuclear magnetic resonance analysis conducted at 300 megahertz frequency using deuterium oxide as solvent reveals characteristic signal patterns that confirm the molecular structure [1] [2]. The spectrum displays a triplet at 3.10 parts per million with a coupling constant of 6.7 hertz, corresponding to two protons of the methylene group adjacent to the nitrogen-hydrogen-Boc moiety [1]. A second triplet appears at 2.66 parts per million with a coupling constant of 7.0 hertz, representing two protons of the methylene group adjacent to the primary amine functionality [1].
The overlapped multiplet spanning 1.62 to 1.29 parts per million encompasses fifteen protons, including the alkyl chain methylene groups and the three methyl groups of the tert-butyl protecting group [1] [2]. Additional spectroscopic data shows signals between 3.17 and 2.02 parts per million for the methylene groups within the pentyl chain structure [1]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, though detailed chemical shift assignments require further investigation [2].
Infrared spectroscopic analysis of N-Boc-cadaverine reveals characteristic absorption bands that provide valuable structural information [1] [2]. The nitrogen-hydrogen stretching vibrations appear in the region of 3300 to 3500 wavenumbers, indicating the presence of both primary amine and carbamate functionalities [1]. The carbonyl stretch of the carbamate group manifests as a strong absorption around 1700 wavenumbers, characteristic of the tert-butoxycarbonyl protecting group [1] [2].
Alkyl carbon-hydrogen stretching vibrations are observed between 2900 and 3000 wavenumbers, corresponding to the methylene groups of the pentyl chain [1]. Nitrogen-hydrogen bending vibrations occur in the 1500 to 1600 wavenumber region, while carbon-oxygen stretching of the carbamate linkage appears between 1200 and 1300 wavenumbers [1]. When N-Boc-cadaverine derivatives are modified with azide functionalities, a distinctive and intense absorption at 2120 wavenumbers confirms the presence of the azide group [1] [2].
Mass spectrometric analysis employing electrospray ionization techniques provides definitive molecular weight confirmation and fragmentation patterns for N-Boc-cadaverine [1] [3]. The protonated molecular ion appears at mass-to-charge ratio 203.29, with observed values typically ranging from 203.29 to 203.53 depending on instrumental calibration [1]. High-resolution electrospray ionization mass spectrometry yields precise measurements at 203.2016 for the protonated molecular ion [3].
Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl protecting group, resulting in fragments corresponding to the loss of carbon dioxide and isobutylene [4]. Sodium adduct ions show base peaks at mass-to-charge ratios corresponding to [M + Na - C₄H₈]⁺, arising from the elimination of isobutylene from the Boc protecting group [4]. These fragmentation pathways provide valuable structural confirmation and enable distinction from related compounds in complex mixtures [4].
High performance liquid chromatography represents the primary method for purity assessment of N-Boc-cadaverine in commercial and research applications [5] [6]. Standard analytical procedures achieve purities of 95.0% to 97.0% using ultraviolet detection systems [5] [6]. The compound exhibits strong ultraviolet chromophore properties due to the carbamate functionality, facilitating sensitive detection and quantification [7].
Reverse-phase chromatographic separation employs C18 stationary phases with aqueous-organic mobile phase systems [8]. Hydrophilic interaction liquid chromatography methods have also been developed for analysis of N-Boc-cadaverine and related compounds, particularly when analyzing complex mixtures containing multiple amine derivatives [8]. Quality control procedures in commercial production routinely employ high performance liquid chromatography for batch release testing, ensuring consistent product quality [5].
Gas chromatographic analysis of N-Boc-cadaverine requires careful consideration of thermal stability parameters due to the thermally labile nature of the tert-butoxycarbonyl protecting group [9] [10]. Flame ionization detection provides sensitive quantification for purity determination, with typical purities exceeding 95.0% [9]. Mass spectrometric detection coupled with gas chromatography enables structural confirmation and impurity identification [9].
Thermal decomposition studies using gas chromatography-mass spectrometry reveal degradation pathways involving loss of the Boc protecting group at elevated temperatures [10]. These findings necessitate optimization of injection port temperatures and chromatographic conditions to prevent artificial degradation during analysis [10]. The technique proves particularly valuable for volatile impurity profiling and thermal stability assessment [9].
Thermogravimetric analysis of N-Boc-cadaverine reveals a multi-stage decomposition profile characteristic of carbamate-protected amines [7] [11]. Initial weight loss occurs gradually from room temperature to approximately 200 degrees Celsius, corresponding to moisture loss and initial thermal degradation [11]. The primary decomposition event begins around 200 degrees Celsius, involving elimination of the tert-butoxycarbonyl protecting group through loss of carbon dioxide and isobutylene [7] [11].
Complete thermal decomposition occurs by 400 degrees Celsius, with total weight loss depending on heating rate and atmospheric conditions [11]. The thermogravimetric profile provides valuable information for process design and storage condition optimization [7]. Safety considerations include the evolution of toxic gases during thermal decomposition, necessitating appropriate ventilation and handling procedures [11] [12].
Differential scanning calorimetry analysis reveals thermal transitions and decomposition enthalpies for N-Boc-cadaverine [7]. Glass transition phenomena may be observed at sub-ambient temperatures, depending on sample preparation and heating rate [7]. Decomposition endotherms appear in the temperature range of 200 to 300 degrees Celsius, corresponding to Boc group elimination [7].
The calorimetric data provide essential information for thermal processing applications and stability prediction under various temperature conditions [7]. Integration of thermogravimetric analysis with differential scanning calorimetry enables comprehensive thermal characterization for quality control and formulation development purposes [7].
N-Boc-cadaverine exhibits limited solubility in aqueous systems, classified as having low water solubility [13] [14]. This characteristic reflects the hydrophobic nature of the tert-butoxycarbonyl protecting group and the aliphatic pentyl chain [14]. The compound demonstrates improved solubility in acidic aqueous solutions due to protonation of the primary amine functionality [15].
Quantitative solubility measurements indicate sparingly soluble behavior in pure water, with enhanced dissolution in buffered aqueous systems [13]. The low aqueous solubility impacts formulation strategies for biological applications and necessitates consideration of co-solvent systems for aqueous-based reactions [14].
N-Boc-cadaverine shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, where it demonstrates freely soluble characteristics [16]. High solubility is also observed in dichloromethane and tetrahydrofuran, making these solvents ideal for synthetic applications and purification procedures [17]. Moderate solubility occurs in polar protic solvents including methanol and ethanol [17].
The compound exhibits poor solubility in non-polar solvents such as hexane and diethyl ether, reflecting the polar nature of the carbamate and amine functionalities [14]. This solubility profile enables selective extraction and purification strategies based on polarity differences [17].
Partition coefficient studies for N-Boc-cadaverine in octanol-water systems have not been extensively reported in the literature, representing an area requiring further investigation [18] [13]. The limited water solubility suggests a relatively high log P value, indicating preferential partitioning into organic phases [14]. This property influences bioavailability considerations for pharmaceutical applications and environmental fate assessments [14].
Corrosive;Irritant